1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine
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Overview
Description
1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in medicine, biology, and chemistry .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways contribute to the compound’s therapeutic potential.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and interaction with its targets. For instance, some indole derivatives are recommended to be stored in dark places under an inert atmosphere at 2-8°C to maintain their stability .
Preparation Methods
The synthesis of 1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazines react with aldehydes or ketones in the presence of an acid catalyst to form indoles . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Scientific Research Applications
1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine has several scientific research applications:
Comparison with Similar Compounds
1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine can be compared with other indole derivatives, such as:
1-methyl-1H-indole-2-carboxylic acid: This compound has similar chemical properties but different biological activities.
1-ethyl-1H-indole-3-carboxaldehyde: Another indole derivative with distinct applications in organic synthesis and medicinal chemistry.
1-bromo-3-methyl-1H-indole: Known for its use in electrophilic substitution reactions and as an intermediate in the synthesis of more complex molecules.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.
Properties
IUPAC Name |
(1-ethyl-5-methylindol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-14-11(8-13)7-10-6-9(2)4-5-12(10)14/h4-7H,3,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVXKQOMTAMZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C=C1CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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